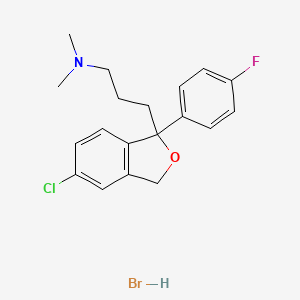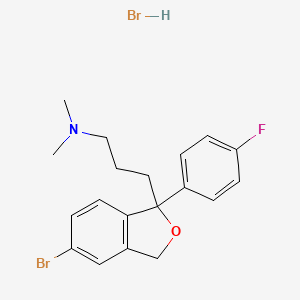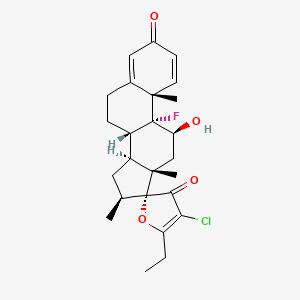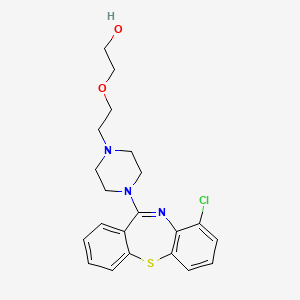
Sous-gallate de bismuth hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sous-gallate de bismuth hydraté est un polymère de coordination de formule chimique [Bi(C₆H₂(O)₃COOH)(H₂O)]ₙ·2nH₂O . Il est utilisé en médecine depuis plus d'un siècle, en particulier pour le traitement des plaies et des affections gastro-intestinales . Ce composé est connu pour sa faible solubilité, sa résistance aux acides et ses propriétés antimicrobiennes . Il est couramment utilisé comme ingrédient actif dans les médicaments en vente libre pour désodoriser les flatulences et les selles .
Applications De Recherche Scientifique
Bismuth subgallate hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The exact mechanism of action of bismuth subgallate hydrate is not fully understood. it is known to:
Adsorb Water and Toxins: It adsorbs extra water in the large intestine and forms a protective coat on the intestinal mucosa.
Antimicrobial Effects: It exhibits antimicrobial effects by complexing with bacterial cell walls and inhibiting bacterial enzymes such as urease, catalase, and lipase.
Hemostatic Action: It has hemostatic properties, making it useful in soft tissue surgery.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bismuth subgallate hydrate is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease . Furthermore, studies have shown that bismuth compounds like bismuth subgallate hydrate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens .
Cellular Effects
Bismuth subgallate hydrate has been reported to have protective effects on the gastric mucosa . It has also been shown to be highly cytotoxic to hepatocellular carcinoma (HepG2), promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .
Molecular Mechanism
The exact mechanism(s) of action by which bismuth compounds like bismuth subgallate hydrate exert their effects remains unclear . Experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes, and interfere with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Temporal Effects in Laboratory Settings
The crystal structure of bismuth subgallate hydrate was found to remain intact after stirring samples in aqueous HCl solutions at 37 °C, indicating stability under acidic conditions similar to that of gastric acid . This suggests that the compound has good stability over time in laboratory settings.
Metabolic Pathways
Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes .
Transport and Distribution
Due to its poor solubility and absorption, it is likely that the compound remains largely localized to the gastrointestinal tract following oral administration .
Subcellular Localization
Given its poor solubility and absorption, it is likely that the compound does not readily penetrate cells to reach subcellular compartments .
Méthodes De Préparation
Le sous-gallate de bismuth hydraté peut être synthétisé par diverses méthodes :
Méthode de précipitation : Elle implique la précipitation du sous-gallate de bismuth trihydraté à partir de solutions de nitrate de bismuth en utilisant de l'acide gallique aqueux.
Réaction à l'état solide : Une autre méthode implique la réaction entre l'oxohydroxonitrate de bismuth solide, l'oxohydroxoperchlorate, l'oxocarbonate ou l'oxochlorure avec une solution d'acide gallique.
Production industrielle : Sur le plan industriel, le sous-gallate de bismuth est produit en mélangeant des sels d'acides organiques avec du nitrate de bismuth pentahydraté et un cosolvant, suivis de procédés de chauffage et d'extraction.
Analyse Des Réactions Chimiques
Le sous-gallate de bismuth hydraté subit diverses réactions chimiques :
Oxydation et réduction : Il peut participer à des réactions redox, bien que les détails spécifiques de ces réactions soient limités.
Réactions de substitution : Les groupes phénolate du sous-gallate de bismuth peuvent subir des réactions de substitution avec d'autres ligands.
Réactifs et conditions courantes : Des réactifs tels que l'acide gallique et le nitrate de bismuth sont couramment utilisés dans sa synthèse.
Principaux produits : Le principal produit de ces réactions est le sous-gallate de bismuth hydraté lui-même, avec des variations de son état d'hydratation en fonction des conditions de réaction spécifiques.
4. Applications de la recherche scientifique
Le sous-gallate de bismuth hydraté a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme polymère de coordination dans diverses études chimiques.
Médecine : Il est utilisé dans les médicaments en vente libre pour désodoriser les flatulences et les selles, ainsi que dans les produits cicatrisants.
5. Mécanisme d'action
Le mécanisme d'action exact du sous-gallate de bismuth hydraté n'est pas complètement compris. Il est connu pour :
Adsorber l'eau et les toxines : Il adsorbe l'eau supplémentaire dans le gros intestin et forme une couche protectrice sur la muqueuse intestinale.
Effets antimicrobiens : Il présente des effets antimicrobiens en se complexant avec les parois cellulaires bactériennes et en inhibant les enzymes bactériennes telles que l'uréase, la catalase et la lipase.
Action hémostatique : Il a des propriétés hémostatiques, ce qui le rend utile en chirurgie des tissus mous.
Comparaison Avec Des Composés Similaires
Le sous-gallate de bismuth hydraté peut être comparé à d'autres composés du bismuth tels que :
Sous-salicylate de bismuth : Utilisé pour les troubles gastro-intestinaux et les ulcères gastro-duodénaux. Il a également des propriétés antimicrobiennes, mais diffère dans sa structure chimique et ses applications spécifiques.
Sous-nitrate de bismuth : Utilisé dans diverses applications médicinales, notamment comme astringent et antiseptique.
Oxyde de bismuth : Principalement utilisé dans des applications industrielles, telles que la production de céramique et de verre.
Le sous-gallate de bismuth hydraté est unique en raison de sa structure spécifique de polymère de coordination et de sa large gamme d'applications en médecine et dans l'industrie .
Propriétés
InChI |
InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZNUWUKYCZNU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BiO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
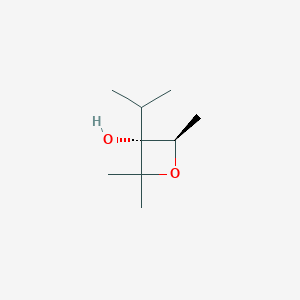
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
